4-Cyclopropoxy-N-methyl-2-nitrobenzamide
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Overview
Description
4-Cyclopropoxy-N-methyl-2-nitrobenzamide is an organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a benzamide structure, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-Cyclopropoxy-N-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
- 2-Cyclopropoxy-N-methyl-4-nitrobenzamide
- 4-Cyclopropoxy-2-nitrobenzamide
- N-Methyl-4-nitrobenzamide
Comparison: 4-Cyclopropoxy-N-methyl-2-nitrobenzamide is unique due to the specific positioning of the cyclopropoxy and nitro groups on the benzamide structure. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C11H12N2O4/c1-12-11(14)9-5-4-8(17-7-2-3-7)6-10(9)13(15)16/h4-7H,2-3H2,1H3,(H,12,14) |
InChI Key |
KMUNFNPHQBOQKL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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